molecular formula C8H11BrN2OS B15090533 1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea

1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea

Cat. No.: B15090533
M. Wt: 263.16 g/mol
InChI Key: SOTSIWQTWCKZBU-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea is an organic compound that features a brominated thiophene ring attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, employing green chemistry principles where possible.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as potassium carbonate (K2CO3).

Major Products:

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea involves its interaction with molecular targets such as enzymes or receptors. The brominated thiophene ring can engage in π-π stacking interactions, while the urea moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

  • (5-Bromothiophen-2-yl)methylamine
  • 5-Bromo-2-thiophenecarboxaldehyde
  • 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole

Uniqueness: 1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea is unique due to the presence of both a brominated thiophene ring and a urea moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form multiple types of interactions with biological targets. Compared to similar compounds, it offers a broader range of applications in various fields .

Properties

Molecular Formula

C8H11BrN2OS

Molecular Weight

263.16 g/mol

IUPAC Name

3-[(5-bromothiophen-2-yl)methyl]-1,1-dimethylurea

InChI

InChI=1S/C8H11BrN2OS/c1-11(2)8(12)10-5-6-3-4-7(9)13-6/h3-4H,5H2,1-2H3,(H,10,12)

InChI Key

SOTSIWQTWCKZBU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NCC1=CC=C(S1)Br

Origin of Product

United States

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